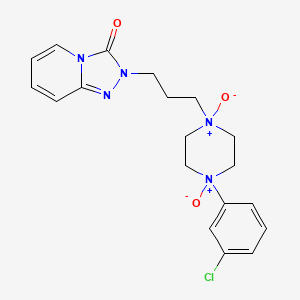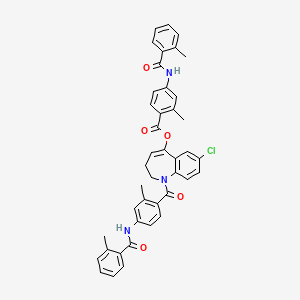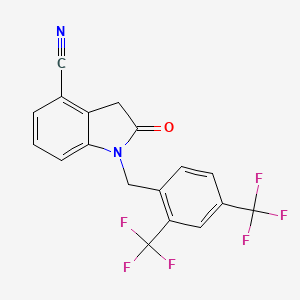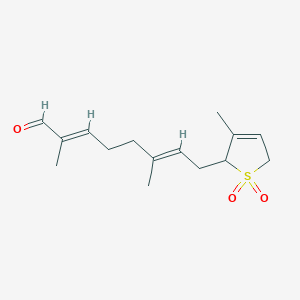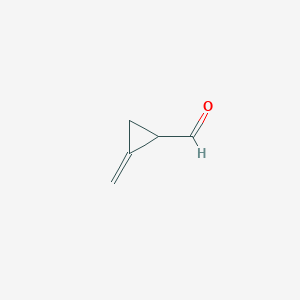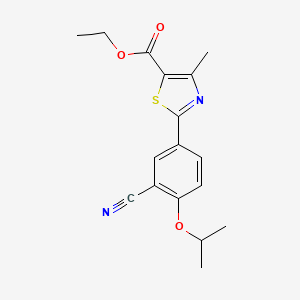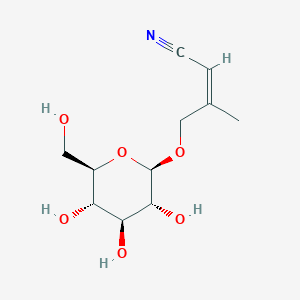
Osmaronin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Osmaronin is derived from leucine and is one of the hydroxynitrile glucosides found in barley (Hordeum vulgare). The biosynthesis of this compound involves the action of cytochrome P450 enzymes, specifically the CYP79 and CYP71 families, which convert leucine into various intermediates before forming this compound . The preparation of this compound in an industrial setting would likely involve the extraction and purification from barley or the synthesis using similar enzymatic pathways in a controlled environment .
Analyse Des Réactions Chimiques
Osmaronin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes and UDP-glucosyltransferases. The major products formed from these reactions are other hydroxynitrile glucosides, such as dihydrothis compound and sutherlandin .
Applications De Recherche Scientifique
Osmaronin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structure and reactivity. In biology, this compound is investigated for its role in plant defense mechanisms, as it is a part of the hydroxynitrile glucosides that help protect plants from herbivores and pathogens . In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including their ability to release hydrogen cyanide under certain conditions, which can be used in targeted treatments .
Mécanisme D'action
The mechanism of action of osmaronin involves its conversion into toxic hydrogen cyanide upon tissue disruption. This process is facilitated by the hydrolysis of this compound by β-glucosidases, which releases hydrogen cyanide and other byproducts. The molecular targets and pathways involved include the cytochrome P450 enzymes and UDP-glucosyltransferases that catalyze the biosynthesis of this compound .
Comparaison Avec Des Composés Similaires
Osmaronin is similar to other hydroxynitrile glucosides found in barley, such as epiheterodendrin, epidermin, and sutherlandin. These compounds share similar biosynthetic pathways and chemical structures but differ in their specific functional groups and reactivity. This compound is unique in its specific hydroxylation pattern and its role in plant defense mechanisms .
Propriétés
Numéro CAS |
160551-60-0 |
|---|---|
Formule moléculaire |
C11H17NO6 |
Poids moléculaire |
259.26 g/mol |
Nom IUPAC |
(Z)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile |
InChI |
InChI=1S/C11H17NO6/c1-6(2-3-12)5-17-11-10(16)9(15)8(14)7(4-13)18-11/h2,7-11,13-16H,4-5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1 |
Clé InChI |
DAVUWBZDLSJMFA-GMLQCYRESA-N |
SMILES isomérique |
C/C(=C/C#N)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CC(=CC#N)COC1C(C(C(C(O1)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


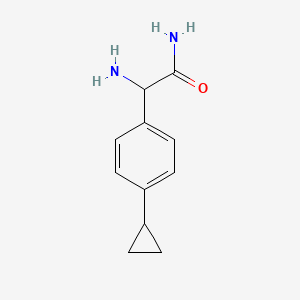
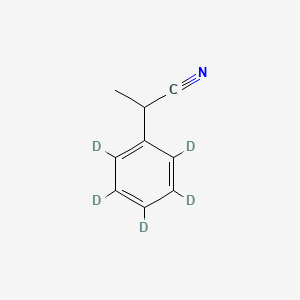
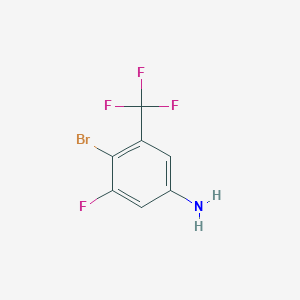
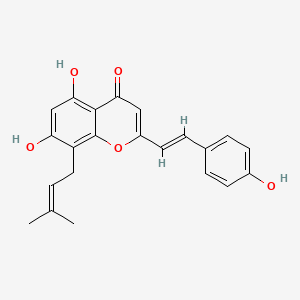
![(3R,8R,9S,10R,17R)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-2,3,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13439354.png)


